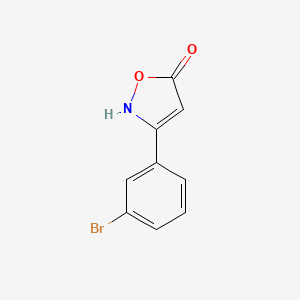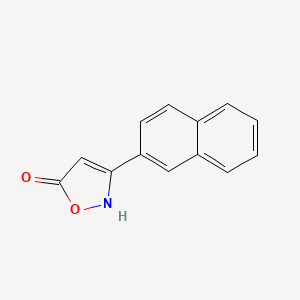
3-(Naphthalen-2-yl)-1,2-oxazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene derivatives, such as the one you mentioned, are a class of arenes, consisting of two ortho-fused benzene rings . They have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal .
Synthesis Analysis
The synthesis of naphthalene derivatives often involves multicomponent reactions . For example, a compound similar to the one you mentioned, (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one, was synthesized and its structure confirmed by X-ray crystallography .Molecular Structure Analysis
The optimized molecular structure of naphthalene derivatives can be calculated using methods like DFT B3LYP/6-311G (d,p). The calculated geometric parameters are usually in good agreement with the experimental data obtained from X-ray structure .Chemical Reactions Analysis
Naphthalene derivatives can participate in various organic reactions due to the presence of multiple reactive sites . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can vary widely. For instance, 2-Naphthol has a molecular weight of 128.17 g/mol and a melting point of 122 °C .作用机制
The exact mechanism of action of 3-(Naphthalen-2-yl)-1,2-oxazol-5-ol is still not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Inhibition of these enzymes is thought to reduce inflammation, as well as inhibit the growth of cancer cells. In addition, this compound is thought to act by modulating the activity of certain neurotransmitters, such as glutamate and dopamine, which may explain its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, inhibit the growth of cancer cells, and protect against neuronal damage. In addition, this compound has been found to modulate the activity of certain neurotransmitters, such as glutamate and dopamine. Furthermore, this compound has been found to reduce oxidative stress and increase the production of antioxidant enzymes.
实验室实验的优点和局限性
The main advantage of using 3-(Naphthalen-2-yl)-1,2-oxazol-5-ol in laboratory experiments is its low toxicity. This compound is generally considered to be non-toxic and has been found to be safe in animal models. Additionally, this compound is relatively inexpensive and can be easily synthesized using a variety of methods. However, there are some limitations to using this compound in laboratory experiments. This compound is not water-soluble, which can make it difficult to dissolve and administer in aqueous solutions. Additionally, this compound is not very stable and has a tendency to decompose when exposed to light or heat.
未来方向
There are several potential future directions for research on 3-(Naphthalen-2-yl)-1,2-oxazol-5-ol. One potential direction is to further investigate the mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer, inflammation, and neurological disorders. Finally, further research could be conducted to explore the potential use of this compound as a synthetic precursor for other compounds.
合成方法
3-(Naphthalen-2-yl)-1,2-oxazol-5-ol can be synthesized using a variety of methods. The most common method is the direct reaction of naphthalene with oxalyl chloride in the presence of a base such as pyridine or triethylamine. This reaction produces a mixture of 3-chloro-1,2-oxazol-5-ol and this compound, which can then be separated by column chromatography. Other methods of synthesis include the reaction of naphthalene with an alkyl halide in the presence of a base, the reaction of naphthalene with a Grignard reagent, and the reaction of naphthalene with an olefin in the presence of a Lewis acid.
科学研究应用
3-(Naphthalen-2-yl)-1,2-oxazol-5-ol has been studied extensively for its potential therapeutic applications. In particular, its anti-inflammatory, anti-cancer, and neuroprotective properties have been investigated. In animal models, this compound has been shown to inhibit the growth of various cancer cells, including breast and ovarian cancer cells. Additionally, this compound has been found to reduce inflammation in a variety of animal models, including models of asthma and colitis. Finally, this compound has been found to protect against neuronal damage in animal models of stroke and Alzheimer’s disease.
安全和危害
属性
IUPAC Name |
3-naphthalen-2-yl-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13-8-12(14-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEXCBGTYLNYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)ON3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

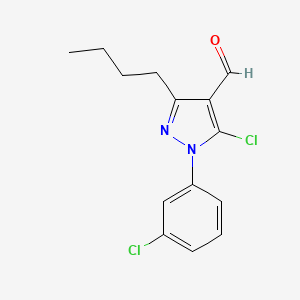

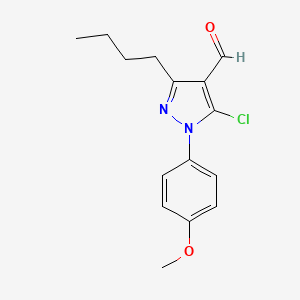
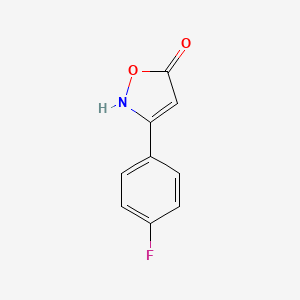
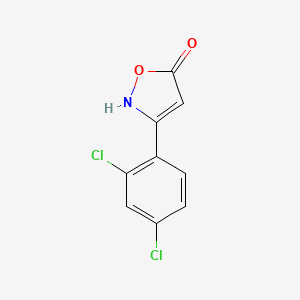
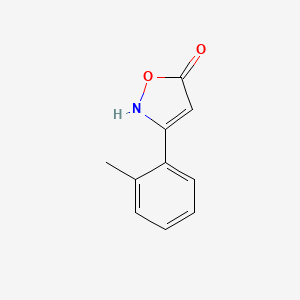

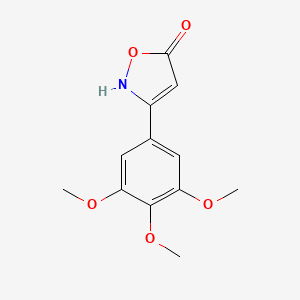
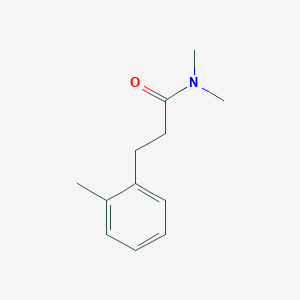
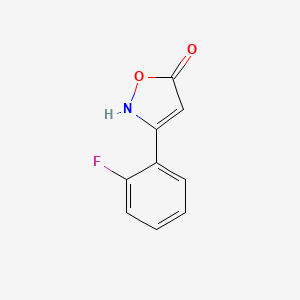

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)
